Resveratrol-3-O-sulfate
Resveratrol-3-O-sulfate
Resveratrol-3-O-sulfate is an organic sulfate that is the 3-O-sulfate derivative of trans-resveratrol. It has a role as a xenobiotic metabolite. It is a stilbenol and an organic sulfate. It is functionally related to a trans-resveratrol.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Brand Name:
Vulcanchem
CAS No.:
553662-69-4
VCID:
VC0005986
InChI:
InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+
SMILES:
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
Molecular Formula:
C14H12O6S
Molecular Weight:
308.31 g/mol
Resveratrol-3-O-sulfate
CAS No.: 553662-69-4
Cat. No.: VC0005986
Molecular Formula: C14H12O6S
Molecular Weight: 308.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Resveratrol-3-O-sulfate is an organic sulfate that is the 3-O-sulfate derivative of trans-resveratrol. It has a role as a xenobiotic metabolite. It is a stilbenol and an organic sulfate. It is functionally related to a trans-resveratrol. A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro. |
|---|---|
| CAS No. | 553662-69-4 |
| Molecular Formula | C14H12O6S |
| Molecular Weight | 308.31 g/mol |
| IUPAC Name | [3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ |
| Standard InChI Key | DULQFFCIVGYOFH-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
| SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
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